molecular formula C12H12O2S2 B14364288 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid CAS No. 92594-19-9

3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid

Cat. No.: B14364288
CAS No.: 92594-19-9
M. Wt: 252.4 g/mol
InChI Key: DPTXLUPOPSRPEP-UHFFFAOYSA-N
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Description

3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid: is a chemical compound that belongs to the class of organic compounds known as benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring. The presence of a propanoic acid group attached to the benzothiopyran structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid typically involves the reaction of benzothiopyran derivatives with propanoic acid derivatives under specific conditions. One common method involves the use of a thiol group to introduce the sulfanyl linkage. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial properties .

Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics .

Mechanism of Action

The mechanism of action of 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

    2H-1-Benzothiopyran: A simpler structure without the propanoic acid group.

    3,4-Dihydro-2H-1-benzopyran: Similar structure but with an oxygen atom instead of sulfur.

    Thiochroman: Another sulfur-containing benzene derivative.

Uniqueness: 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid is unique due to the presence of both the benzothiopyran ring and the propanoic acid group. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

92594-19-9

Molecular Formula

C12H12O2S2

Molecular Weight

252.4 g/mol

IUPAC Name

3-(2H-thiochromen-4-ylsulfanyl)propanoic acid

InChI

InChI=1S/C12H12O2S2/c13-12(14)6-8-16-11-5-7-15-10-4-2-1-3-9(10)11/h1-5H,6-8H2,(H,13,14)

InChI Key

DPTXLUPOPSRPEP-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C2S1)SCCC(=O)O

Origin of Product

United States

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